N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
CAS No.:
Cat. No.: VC9680291
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O4/c25-21(13-4-7-17-19(11-13)28-10-2-9-26-17)22-14-5-6-15-16(12-14)24-20(23-15)18-3-1-8-27-18/h4-7,11-12,18H,1-3,8-10H2,(H,22,25)(H,23,24) |
| Standard InChI Key | YVMROVOUUGWFBC-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCCO5 |
| Canonical SMILES | C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCCO5 |
Introduction
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that combines several distinct structural elements, including a benzimidazole core, a tetrahydrofuran ring, and a benzodioxepine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
Structural Features
The compound's molecular formula is C21H21N3O3, with a molecular weight of approximately 379.4 g/mol . Its structure includes:
-
Benzimidazole Core: Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
-
Tetrahydrofuran Ring: Contributes to the compound's solubility and potential bioavailability.
-
Benzodioxepine Moiety: Adds complexity to the molecule, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole core, the incorporation of the tetrahydrofuran ring, and the attachment of the benzodioxepine moiety. Specific conditions such as controlled temperature, solvent choice, and catalysts are crucial for efficient synthesis.
Potential Biological Activities
While specific biological activities of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide are not extensively documented, compounds with similar structural features often exhibit anti-inflammatory, analgesic, and anticancer properties. The presence of the benzimidazole and benzodioxepine moieties may enhance its pharmacological profile.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | Benzimidazole, Tetrahydrofuran, Benzodioxepine | Complex structure with potential for diverse biological activities |
| 3-(3,4-dimethoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide | Benzimidazole, Tetrahydrofuran, Dimethoxyphenyl | Enhanced solubility and potential bioactivity |
| 3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide | Benzimidazole, Tetrahydrofuran, Methoxyphenyl | Potential biological activities due to structural features |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume